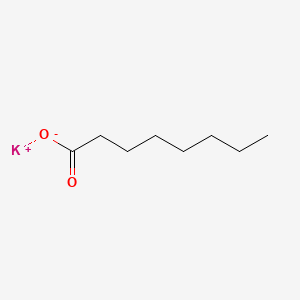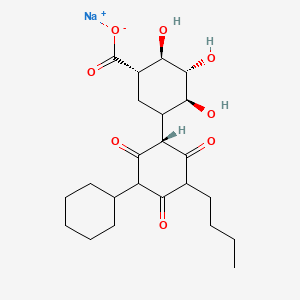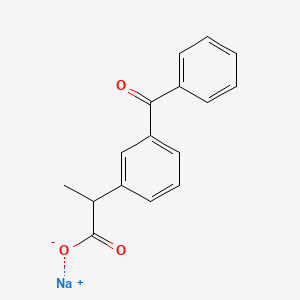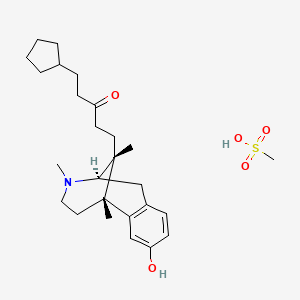
ethyl-dUTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-dUTP is an organic triphosphate formed by condensation between the gamma-phospho group of 2'-deoxyuridine 5'-triphosphate and ethanol. It derives from a dUTP and an ethanol.
Applications De Recherche Scientifique
DNA Polymerase Activity and Virus Research
Ethyl-dUTP and its analogs are important in studying DNA polymerase activities. Research by Kowalzick et al. (1982) found that several alkyl analogues of dUTP, including ethyl-dUTP, are incorporated into DNA at different rates by DNA polymerase alpha and herpes simplex virus (HSV)-coded DNA polymerases. This is significant in understanding the function and structural differences of these enzymes, particularly in the context of virus replication and mutation.
Forensic and Clinical Applications
In a different context, ethyl-dUTP derivatives like ethyl glucuronide (EtG) are used in forensic and clinical applications. For example, Redondo et al. (2012) studied the inhibition of bacterial degradation of EtG in urine samples, which is crucial for accurate assessment of alcohol consumption. The research demonstrates the use of dried urine spots for reliable collection and analysis, emphasizing the importance of ethyl-dUTP derivatives in toxicology and law enforcement.
Polymerization and Structural Studies
Ethyl-dUTP is also used in the study of enzymatic polymerization of nucleotides. Sagi et al. (1977) described the chemical synthesis of 5-alkyl-dUTPs and their role in polymerization reactions. Such studies provide insights into the structural properties of polydeoxynucleotides and the effects of various substitutions on DNA synthesis, crucial for understanding DNA replication and repair mechanisms.
Biomarker Research
Another significant application is the use of ethyl-dUTP derivatives as biomarkers. Marques et al. (2014) studied ethyl glucuronide levels in hair as a predictor for impaired driving recidivism and alcohol dependence. This research highlights the role of such compounds in monitoring and predicting alcohol-related behaviors, crucial for public health and safety measures.
Propriétés
Nom du produit |
ethyl-dUTP |
|---|---|
Formule moléculaire |
C11H19N2O14P3 |
Poids moléculaire |
496.19 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O14P3/c1-2-23-28(17,18)26-30(21,22)27-29(19,20)24-6-8-7(14)5-10(25-8)13-4-3-9(15)12-11(13)16/h3-4,7-8,10,14H,2,5-6H2,1H3,(H,17,18)(H,19,20)(H,21,22)(H,12,15,16)/t7-,8+,10+/m0/s1 |
Clé InChI |
HSZWVJYQEOARCE-QXFUBDJGSA-N |
SMILES isomérique |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |
SMILES canonique |
CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)



![8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:2)](/img/structure/B1261039.png)





